REACTION_CXSMILES
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[CH3:1][CH:2]([CH3:15])[CH2:3][C:4]([C:6]1[C:7]([C:11](OC)=[O:12])=[CH:8][NH:9][CH:10]=1)=O.[CH3:16][NH:17][NH2:18]>>[CH3:16][N:17]1[C:11](=[O:12])[C:7]2=[CH:8][NH:9][CH:10]=[C:6]2[C:4]([CH2:3][CH:2]([CH3:15])[CH3:1])=[N:18]1
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Name
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|
Quantity
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7.8 g
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Type
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reactant
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Smiles
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CC(CC(=O)C=1C(=CNC1)C(=O)OC)C
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Name
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methylhydrazine
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Quantity
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6 mL
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Type
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reactant
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Smiles
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CNN
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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CUSTOM
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Details
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the residue was chromatographed
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Type
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WASH
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Details
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eluting with dichloromethane-ethanol (19:1)
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Name
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|
Type
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product
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Smiles
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CN1N=C(C=2C(C1=O)=CNC2)CC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |